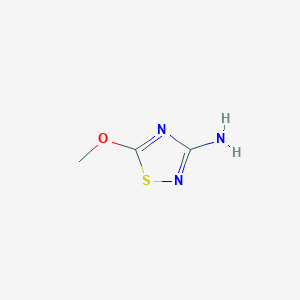

3-Amino-5-methoxy-1,2,4-thiadiazole

Description

The exact mass of the compound 3-Amino-5-methoxy-1,2,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-5-methoxy-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-methoxy-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZXUIKYWYOLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373383 | |

| Record name | 5-methoxy-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363179-65-1 | |

| Record name | 5-Methoxy-1,2,4-thiadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363179-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxy-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 363179-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-5-methoxy-1,2,4-thiadiazole basic properties

An In-Depth Technical Guide to the Basic Properties of 3-Amino-5-methoxy-1,2,4-thiadiazole

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-thiadiazole ring system is a cornerstone pharmacophore in modern medicinal chemistry, valued for its unique electronic properties and versatile biological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 3-Amino-5-methoxy-1,2,4-thiadiazole, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore logical synthetic pathways, discuss its chemical reactivity and tautomeric nature, and survey its potential applications in drug discovery based on the established profile of its structural class. This document is structured to provide not just data, but also the scientific rationale behind experimental design and interpretation, grounding all claims in authoritative references.

Core Physicochemical and Structural Properties

3-Amino-5-methoxy-1,2,4-thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms.[3] Its structure is characterized by an aromatic ring system, which imparts significant stability, and two key functional groups: a nucleophilic amino group at the 3-position and an electron-donating methoxy group at the 5-position. These substituents critically influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, such as hydrogen bonding.

The core properties are summarized below, compiled from established chemical databases.

Table 1: Physicochemical Properties of 3-Amino-5-methoxy-1,2,4-thiadiazole

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 363179-65-1 | [4][5] |

| Molecular Formula | C₃H₅N₃OS | [5][6] |

| Molecular Weight | 131.16 g/mol | [5][6] |

| Melting Point | 149-151°C | [4][5] |

| Boiling Point (Predicted) | 254.0 ± 23.0 °C at 760 mmHg | [4][5] |

| Density (Predicted) | 1.431 ± 0.06 g/cm³ | [4][5] |

| pKa (Predicted) | 2.11 ± 0.10 | [4] |

| LogP (Predicted) | 0.71 | [5] |

| Topological Polar Surface Area | 89.3 Ų | [6] |

| Hydrogen Bond Acceptor Count | 5 |[6] |

Synthesis Strategy: A Mechanistic Approach

While specific, peer-reviewed synthetic procedures for 3-Amino-5-methoxy-1,2,4-thiadiazole are not extensively documented, a robust pathway can be proposed based on established methods for constructing the 3,5-disubstituted-1,2,4-thiadiazole scaffold.[7][8] A highly effective and common strategy involves the intramolecular oxidative S-N bond formation from an appropriate imidoyl thiourea precursor.[8]

The rationale for this approach lies in its efficiency and the ready availability of starting materials. The key transformation is the cyclization, which forms the stable aromatic thiadiazole ring.

Caption: Proposed workflow for the synthesis of 3-Amino-5-methoxy-1,2,4-thiadiazole.

Chemical Reactivity and Structural Considerations

The reactivity of 3-Amino-5-methoxy-1,2,4-thiadiazole is governed by the interplay between the aromatic thiadiazole ring and its functional groups.

-

Amino Group (-NH₂): The 3-amino group is a primary site of reactivity, capable of acting as a nucleophile in reactions such as acylation, alkylation, and diazotization. Its basicity is moderated by the electron-withdrawing nature of the heterocyclic ring.

-

Ring Nitrogens: The nitrogen atoms within the 1,2,4-thiadiazole ring possess lone pairs of electrons and can be protonated or act as ligands in coordination chemistry, a property exploited in the design of metal-binding inhibitors.[2]

-

Tautomerism: Like many amino-substituted nitrogen heterocycles, this compound can exist in tautomeric forms, primarily the amino and imino forms. The amino form is generally the more stable tautomer due to the preservation of the ring's aromaticity. Understanding this equilibrium is critical, as the minor imino tautomer can sometimes dictate specific reaction pathways.

Caption: Tautomeric equilibrium between the amino and imino forms.

Potential Applications in Drug Discovery

The 1,2,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] While specific studies on 3-Amino-5-methoxy-1,2,4-thiadiazole are limited, its structural motifs suggest significant potential in several therapeutic areas.

-

Enzyme Inhibition: The 1,2,4-thiadiazole core can act as a thiol-trapping agent, making it a valuable pharmacophore for designing inhibitors of enzymes with critical cysteine residues in their active sites.[9][10] Analogues have been investigated as non-peptide inhibitors of beta-secretase, a key target in Alzheimer's disease research.[11][12]

-

Anticancer Activity: Numerous 1,3,4-thiadiazole and 1,2,4-thiadiazole derivatives have demonstrated potent anticancer properties.[13][14][15] Their mechanism is often attributed to the ability to interfere with DNA replication processes, leveraging the thiadiazole ring's role as a bioisostere of pyrimidine.[14][16]

-

Antimicrobial and Antiviral Agents: The thiadiazole nucleus is present in various antimicrobial and antiviral drugs.[16][17] The unique electronic properties and ability to cross cellular membranes make these compounds effective at disrupting microbial processes.[17]

-

Central Nervous System (CNS) Activity: Certain substituted thiadiazoles have been screened for anticonvulsant activity, indicating potential applications in treating neurological disorders.[18]

Representative Experimental Protocol: Synthesis of a 3-Amino-1,2,4-Thiadiazole Derivative

This protocol is a representative example for the synthesis of a 3-amino-1,2,4-thiadiazole, adapted from procedures for structurally similar compounds.[12][19] It is intended as a template that would require optimization for the specific synthesis of the 5-methoxy target.

Objective: To synthesize a 3-amino-1,2,4-thiadiazole via oxidative cyclization of a thiourea intermediate.

Materials:

-

Acetamidine Hydrochloride (or Methoxyacetamidine precursor)

-

Potassium Thiocyanate (KSCN)

-

Bromine (Br₂)

-

Sodium Methoxide (NaOMe)

-

Methanol (Anhydrous)

-

Dichloromethane (DCM)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, Soxhlet extractor, rotary evaporator.

Procedure:

-

Preparation of Reagent Solutions (Causality: This step ensures controlled addition and reaction rate, preventing dangerous exotherms and side reactions).

-

Prepare a solution of sodium methoxide in anhydrous methanol.

-

Prepare a separate solution of bromine in anhydrous methanol. Handle bromine in a fume hood with extreme caution.

-

-

Generation of N-Bromoamidine Intermediate (Causality: The in-situ formation of the reactive N-bromoamidine is crucial for the subsequent reaction with thiocyanate).

-

Dissolve acetamidine hydrochloride and potassium thiocyanate in anhydrous methanol in a three-neck round-bottom flask equipped with a dropping funnel and a condenser.

-

Cool the mixture to 0°C using an ice bath. This is critical to control the reaction's exothermicity.

-

Simultaneously add the sodium methoxide and bromine solutions dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 5°C.

-

-

Reaction and Cyclization (Causality: Stirring at room temperature allows the reaction to proceed to completion, forming the thiadiazole ring).

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Initial Work-up and Isolation (Causality: This removes the bulk of inorganic salts formed during the reaction).

-

Filter the reaction mixture to remove the precipitated inorganic salts (e.g., KBr, NaCl).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.

-

-

Purification (Self-Validation: This step is essential to isolate the pure product from remaining salts and organic byproducts, ensuring the integrity of subsequent analyses).

-

Thoroughly dry the crude solid residue.

-

Place the solid in a cellulose thimble and perform a Soxhlet extraction using dichloromethane for 8-12 hours. The choice of DCM is based on its ability to dissolve the organic product while leaving inorganic impurities behind.[19]

-

Evaporate the DCM from the extraction flask to yield the purified product.

-

-

Characterization (Self-Validation: Confirms the identity and purity of the final compound).

-

Determine the melting point.

-

Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

-

Perform Infrared (IR) spectroscopy to identify characteristic functional group vibrations.

-

Obtain a mass spectrum to confirm the molecular weight.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Amino-5-methoxy-1,2,4-thiadiazole is not widely available, data from analogous amino-thiadiazole compounds suggest the following precautions.[20][21][22]

-

General Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Hazards: May be harmful if swallowed (Acute Toxicity, Category 4).[21] May cause skin and serious eye irritation (Category 2).[20][21] May cause respiratory irritation.

-

First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.

Conclusion

3-Amino-5-methoxy-1,2,4-thiadiazole represents a promising, yet underexplored, molecule within the medicinally significant thiadiazole family. Its physicochemical properties, characterized by a stable aromatic core with reactive amino and methoxy functionalities, make it an attractive scaffold for further investigation. The synthetic pathways, while requiring specific adaptation, are well-established for the parent ring system. Based on the extensive bioactivity profile of its structural congeners, this compound holds considerable potential as a building block for developing novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and neurodegenerative disorders. Further research into its specific biological targets and structure-activity relationships is highly warranted.

References

- Vertex AI Search. (n.d.). 5-Amino-3-methyl-1,2,4-thiadiazole: A Versatile Intermediate for Chemical Synthesis and Drug Discovery.

-

Antony, M. P., Chakravarthy, A. S. J., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(7), 4453–4460. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved January 26, 2026, from [Link]

-

Szałek, E., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(15), 4991. [Link]

-

Grosu, I. A., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. International Journal of Molecular Sciences, 22(19), 10769. [Link]

-

Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. [Link]

-

Vitale, P., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10996. [Link]

- In: Heterocyclic Compounds: Synthesis, Properties, and Applications. (2024).

-

Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. [Link]

-

Wikipedia. (n.d.). Thiadiazoles. Retrieved January 26, 2026, from [Link]

-

Barreiro, E. J., et al. (2014). Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30085-30095. [Link]

-

Chemsrc. (n.d.). 3-AMINO-5-METHOXY-1,2,4-THIADIAZOLE | CAS#:363179-65-1. Retrieved January 26, 2026, from [Link]

-

ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved January 26, 2026, from [Link]

-

Hu, Y., et al. (2018). Medicinal chemistry and properties of 1,2,4-thiadiazoles. PubMed, 28(18), 2449-2460. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2018). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. Retrieved January 26, 2026, from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). 5(4), 468-476. [Link]

-

ResearchGate. (2011). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Retrieved January 26, 2026, from [Link]

-

Kumar, G. V. S., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12213–12225. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved January 26, 2026, from [Link]

-

Reva, I., et al. (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 29(4), 882. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 4. 3-AMINO-5-METHOXY-1,2,4-THIADIAZOLE | 363179-65-1 [chemicalbook.com]

- 5. 3-AMINO-5-METHOXY-1,2,4-THIADIAZOLE | CAS#:363179-65-1 | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 9. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. 5-AMINO-3-METHYL-1,2,4-THIADIAZOLE CAS#: 17467-35-5 [m.chemicalbook.com]

- 13. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]

- 14. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 17. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.no [fishersci.no]

- 21. tcichemicals.com [tcichemicals.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Amino-5-methoxy-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methoxy-1,2,4-thiadiazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the 1,2,4-thiadiazole scaffold in various biologically active molecules.[1][2] The 1,2,4-thiadiazole ring is generally stable due to its aromatic nature.[1] However, the electron density at the carbon atoms is low, making them susceptible to nucleophilic attack, particularly at the 5-position.[1][3] A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and as a potential pharmacophore. This guide provides a detailed overview of the key physicochemical characteristics of 3-Amino-5-methoxy-1,2,4-thiadiazole, methods for their experimental determination, and insights into its spectral properties and chemical reactivity. Much of the available data for this specific molecule is predicted, and this guide will clearly delineate between predicted and experimentally established information, often drawing parallels with structurally similar, well-characterized compounds.

Molecular and Basic Physicochemical Properties

A foundational aspect of characterizing any chemical entity is understanding its fundamental molecular and physical properties. These parameters are crucial for everything from reaction stoichiometry to preliminary assessment of its potential as a drug candidate.

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃OS | |

| Molecular Weight | 131.16 g/mol | |

| CAS Number | 363179-65-1 | |

| Appearance | Solid (predicted) | |

| Melting Point | 149-151 °C | |

| Boiling Point | ~254 °C (Predicted) | |

| pKa | ~2.0 (Predicted) |

Experimental Determination of Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow, while impurities tend to depress and broaden the melting range.[4]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the 3-Amino-5-methoxy-1,2,4-thiadiazole sample is completely dry and finely powdered.[5]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to about 20 °C below the expected melting point (149 °C). Then, decrease the heating rate to 1-2 °C per minute.[6]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. The "shake-flask" method is a widely recognized technique for determining thermodynamic solubility.[7]

Protocol: Shake-Flask Method for Aqueous Solubility Determination

-

Preparation: Add an excess amount of 3-Amino-5-methoxy-1,2,4-thiadiazole to a known volume of purified water (or a relevant buffer system) in a sealed vial.[7][8]

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Calculation: The determined concentration represents the solubility of the compound under the specified conditions.

Acidity Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at different pH values, which is crucial for understanding its behavior in biological systems. Potentiometric titration is a precise method for pKa determination.[11][12][13]

Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of 3-Amino-5-methoxy-1,2,4-thiadiazole in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low) to a known concentration (typically around 1 mM).[14]

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[13]

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.[12][14]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by analyzing the first and second derivatives of the titration curve to identify the inflection point.[15]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17]

-

¹H NMR: The proton NMR spectrum of 3-Amino-5-methoxy-1,2,4-thiadiazole is expected to show two signals: a singlet for the methoxy (-OCH₃) protons and a broad singlet for the amino (-NH₂) protons. The chemical shift of the methoxy protons would likely appear around 3.8-4.2 ppm. The amino protons are exchangeable with D₂O and their chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum is predicted to show three signals. Two signals for the carbon atoms of the thiadiazole ring, likely in the range of 160-185 ppm, and one signal for the methoxy carbon, expected around 55-65 ppm.[18]

Workflow for Acquiring NMR Spectra

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[19] For 3-Amino-5-methoxy-1,2,4-thiadiazole, characteristic absorption bands are expected for the N-H stretching of the amino group (around 3100-3400 cm⁻¹), C-H stretching of the methoxy group (around 2850-3000 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-O stretching of the methoxy group (around 1050-1250 cm⁻¹).

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 3-Amino-5-methoxy-1,2,4-thiadiazole sample directly onto the ATR crystal.[20]

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum of the sample.[19]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[21] For 3-Amino-5-methoxy-1,2,4-thiadiazole, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (131.0153 for the monoisotopic mass). High-resolution mass spectrometry (HRMS) can confirm the elemental formula.[22]

Workflow for Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry analysis.

Chemical Reactivity and Stability

The 1,2,4-thiadiazole ring is an aromatic system, which confers a degree of stability.[1] However, it also possesses reactive sites. The nitrogen atoms can act as bases or nucleophiles. The carbon atoms of the ring are relatively electron-deficient, with the C5 position being particularly susceptible to nucleophilic substitution reactions.[1][3] The amino group at the 3-position can undergo reactions typical of primary amines, such as acylation or Schiff base formation. The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong acids, bases, and oxidizing or reducing agents.[1][3]

Safety Information

As with any chemical compound, appropriate safety precautions should be taken when handling 3-Amino-5-methoxy-1,2,4-thiadiazole. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

References

-

12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments - Chemistry LibreTexts. (2024, July 30). Retrieved from [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy | Bruker. Retrieved from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2021, August 6). Retrieved from [Link]

-

Micro-boiling point measurement. Retrieved from [Link]

-

4.2: IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Retrieved from [Link]

-

5-Amino-3-methyl-1,2,4-thiadiazole - ResearchGate. (2018, January). Retrieved from [Link]

-

174 Thiadiazoles and Their Properties - ISRES. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved from [Link]

-

Quantifying Small Molecules by Mass Spectrometry | LCGC International. Retrieved from [Link]

-

BOILING POINT DETERMINATION. Retrieved from [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules - The Royal Society of Chemistry. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

-

Step-by-step Analysis of FTIR - 2023 - UniTechLink. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. Retrieved from [Link]

-

Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study - ResearchGate. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide[21][23]. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. Retrieved from [Link]

-

Melting point determination. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Retrieved from [Link]

-

DETERMINATION OF BOILING POINTS OF VERY SMALL QUANTITIES OF LIQUIDS. - Zenodo. Retrieved from [Link]

-

New 1,3,4-thiadiazoles as potential anticancer agents - Semantic Scholar. (2023, May 25). Retrieved from [Link]

-

Mass spectrometry - Wikipedia. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. Retrieved from [Link]

-

1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed. Retrieved from [Link]

-

Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings | Semantic Scholar. Retrieved from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound - BYJU'S. Retrieved from [Link]

-

Sample preparation for FT-IR. Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. Retrieved from [Link]

Sources

- 1. isres.org [isres.org]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Reactivity of 1,2,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 4. athabascau.ca [athabascau.ca]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. scispace.com [scispace.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to 3-Amino-5-methoxy-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in diverse biological interactions. As a bioisostere of other key five-membered heterocycles, it is a cornerstone in the design of novel therapeutic agents. This guide focuses on a specific, functionalized derivative, 3-Amino-5-methoxy-1,2,4-thiadiazole (CAS Number: 363179-65-1) , a versatile chemical building block with significant potential for drug discovery and development. Its structure, featuring a reactive amino group and a methoxy moiety, offers multiple avenues for synthetic elaboration, making it a valuable starting point for generating libraries of compounds aimed at a spectrum of biological targets.

This document serves as a technical resource, providing insights into the synthesis, characterization, and potential applications of this compound, grounded in the established chemistry of the thiadiazole family.

Physicochemical and Safety Profile

A foundational understanding of a compound's physical properties and safety requirements is critical for its effective use in a research setting. The key data for 3-Amino-5-methoxy-1,2,4-thiadiazole are summarized below.

| Property | Value | Source |

| CAS Number | 363179-65-1 | |

| Molecular Formula | C₃H₅N₃OS | |

| Molecular Weight | 131.16 g/mol | |

| Melting Point | 149-151 °C | |

| Boiling Point (Predicted) | 254.0 ± 23.0 °C at 760 mmHg | [] |

| Density (Predicted) | 1.431 ± 0.06 g/cm³ | [] |

| Appearance | Solid | [] |

Safety and Handling:

As a laboratory chemical, 3-Amino-5-methoxy-1,2,4-thiadiazole requires careful handling in a controlled environment.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[]

-

Signal Word: Warning.[]

-

Precautionary Measures: Standard laboratory precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]

Synthesis and Mechanistic Rationale

The proposed synthetic pathway leverages the latter approach, which is known for its efficiency and reliability. The causality of this multi-step process is rooted in the sequential formation of key reactive intermediates.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-methoxy-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Derivatives of this scaffold have demonstrated a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The electronic properties of the thiadiazole ring, a bioisostere of the pyrimidine nucleus, allow it to interact with various biological targets, making it a privileged structure in drug discovery.[2] 3-Amino-5-methoxy-1,2,4-thiadiazole, in particular, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound, detailing the underlying chemical principles and offering step-by-step experimental protocols.

Proposed Synthetic Pathway: A Three-Step Approach

A logical and efficient three-step synthetic route is proposed for the preparation of 3-Amino-5-methoxy-1,2,4-thiadiazole, starting from readily available starting materials. The overall strategy involves the sequential construction of the key intermediates, O-methylisourea and N-cyano-O-methylisourea, followed by a cyclization reaction to form the target thiadiazole ring.

Caption: Proposed three-step synthesis of 3-Amino-5-methoxy-1,2,4-thiadiazole.

Part 1: Synthesis of O-Methylisourea Sulfate

The first key intermediate, O-methylisourea, is synthesized via the methylation of urea. While several methylating agents can be employed, dimethyl sulfate offers a cost-effective and efficient option. The reaction is typically carried out in the presence of an acid and at controlled temperatures to enhance yield and selectivity.[3]

Reaction Mechanism

The methylation of urea with dimethyl sulfate proceeds through a nucleophilic attack of the carbonyl oxygen of urea on the electrophilic methyl group of dimethyl sulfate. This is followed by protonation and rearrangement to yield the O-methylisourea salt.

Experimental Protocol

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reagents: Charge the flask with urea (1.0 eq).

-

Reaction: Slowly add dimethyl sulfate (1.0 eq) to the urea with vigorous stirring, maintaining the temperature between 20-30°C using an ice bath.[3]

-

Acidification: After the addition is complete, slowly add concentrated sulfuric acid (0.5 eq) while ensuring the temperature does not exceed 40°C.

-

Reaction Progression: Stir the mixture at room temperature for 12-18 hours. The reaction mixture will gradually solidify.

-

Work-up: Triturate the solid mass with acetone, filter, and wash the solid with cold acetone to remove any unreacted starting materials and byproducts.

-

Purification: The resulting white solid is O-methylisourea sulfate, which can be used in the next step without further purification.

Part 2: Synthesis of N-Cyano-O-methylisourea

The second step involves the cyanation of O-methylisourea to form N-cyano-O-methylisourea. Cyanogen bromide is a suitable cyanating agent for this transformation. The reaction is typically performed in a polar aprotic solvent.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of O-methylisourea on the electrophilic carbon of cyanogen bromide, leading to the formation of N-cyano-O-methylisourea and hydrogen bromide.

Experimental Protocol

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Reagents: Dissolve O-methylisourea sulfate (1.0 eq) and sodium bicarbonate (2.2 eq) in a suitable solvent such as acetonitrile.

-

Reaction: Cool the mixture in an ice bath and add a solution of cyanogen bromide (1.1 eq) in acetonitrile dropwise.[4]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-cyano-O-methylisourea as a crystalline solid.

Part 3: Cyclization to 3-Amino-5-methoxy-1,2,4-thiadiazole

The final step is the cyclization of N-cyano-O-methylisourea with trichloromethanesulfenyl chloride (perchloromethyl mercaptan) to construct the 1,2,4-thiadiazole ring. This reaction is an example of an electrophilic heterocyclization.

Reaction Mechanism

The proposed mechanism involves the nucleophilic attack of the nitrogen atom of the cyano group of N-cyano-O-methylisourea on the electrophilic sulfur atom of trichloromethanesulfenyl chloride. This is followed by an intramolecular cyclization with the elimination of hydrogen chloride and subsequent loss of chloroform to afford the aromatic 3-amino-5-methoxy-1,2,4-thiadiazole.

Experimental Protocol

-

Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagents: Dissolve N-cyano-O-methylisourea (1.0 eq) in a dry, inert solvent such as dichloromethane or chloroform.

-

Reaction: Cool the solution in an ice bath and add a solution of trichloromethanesulfenyl chloride (1.0 eq) in the same solvent dropwise.

-

Base: After the addition, add a non-nucleophilic base, such as triethylamine (1.2 eq), to neutralize the generated HCl.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure 3-Amino-5-methoxy-1,2,4-thiadiazole.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃OS | [5] |

| Molecular Weight | 131.15 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 149-151 °C | |

| Boiling Point | 254.0±23.0 °C (Predicted) | |

| Density | 1.431±0.06 g/cm³ (Predicted) |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~7.25 (s, 2H, NH₂), ~3.90 (s, 3H, OCH₃). The chemical shift of the amino protons can be broad and may vary with concentration and temperature.

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~175 (C5), ~168 (C3), ~58 (OCH₃). The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of 3-Amino-5-methoxy-1,2,4-thiadiazole. The described three-step sequence, commencing from readily available urea, provides a practical approach for researchers in the fields of organic synthesis and medicinal chemistry. The provided experimental protocols, along with the mechanistic insights and characterization data, serve as a valuable resource for the synthesis of this important heterocyclic building block and its subsequent application in drug discovery and development programs.

References

- Heyboer, N. (1998). Process for preparing substituted guanidinium compounds. U.S. Patent No. 5,827,963. Washington, DC: U.S.

- CN105669496A - Preparation method of O-methyl isourea sulphate - Google Patents. (n.d.).

-

PROCESS FOR PRODUCTION OF O-METHYL-N-NITROISOUREA - European Patent Office - EP 1985611 A1 - EPO. (2008, October 29). Retrieved January 26, 2026, from [Link]

- Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977.

- Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(17), 2675-2679.

- US3808270A - Process for producing trichloromethane sulfenyl chloride - Google Patents. (n.d.).

- Fedenok, L. G., Dultsev, F. V., Barabanov, I. I., & Polyakov, N. E. (2017). Mechanism of С–Н cyclization of alkynylanthraquinones into thienoanthraquinones with the participation of sodium sulfide. Tetrahedron, 73(44), 6334-6340.

- WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents. (n.d.).

-

Trichloromethane sulfenyl chloride. (2023, December 27). In Wikipedia. Retrieved January 26, 2026, from [Link]

- CN109232441B - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents. (n.d.).

-

Du, Y., et al. (2021). Divergent Synthesis of Chalcogenylated Quinolin-2-ones and Spiro[4]trienones via Intramolecular Cyclization of N-Arylpropynamides Mediated by Diselenides/Disulfides and PhICl2. Request PDF. Retrieved from [Link]

- CN102432506A - Synthetic method of O-methylisourea - Google Patents. (n.d.).

-

5-Amino-3-methyl-1,2,4-thiadiazole. (2018, January 21). MDPI. Retrieved from [Link]

- Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

- CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents. (n.d.).

- El-Masry, A. H., Fahmy, H. H., & Abdelwahed, S. H. (2000). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 131-141.

- Kumar, S., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

-

174 Thiadiazoles and Their Properties. (n.d.). ISRES. Retrieved from [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2021). PMC - NIH. Retrieved from [Link]

-

Perchloromethyl mercaptan. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

Sources

- 1. US3931316A - Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide - Google Patents [patents.google.com]

- 2. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-Amino-3-phenyl-1,2,4-thiadiazole(17467-15-1) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure of 3-Amino-5-methoxy-1,2,4-thiadiazole

This guide provides a comprehensive technical overview of the molecular structure, properties, and potential applications of 3-Amino-5-methoxy-1,2,4-thiadiazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. By synthesizing data from analogous structures and established chemical principles, this document offers valuable insights where direct experimental data for this specific molecule is limited.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Its structure is characterized by the presence of one sulfur and two nitrogen atoms, which impart unique physicochemical properties. These compounds are generally stable due to the aromatic nature of the ring and are more resistant to acids, alkalis, and oxidizing or reducing agents when substituted at the 3- and 5-positions.[2] The 1,2,4-thiadiazole scaffold is considered a bioisostere of other key heterocycles, enabling it to interact with various biological targets. This has led to the development of 1,2,4-thiadiazole derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[3][4] The introduction of amino and methoxy substituents, as in the case of 3-Amino-5-methoxy-1,2,4-thiadiazole, is anticipated to further modulate its biological activity and pharmacokinetic profile.

Molecular Structure and Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 3-Amino-5-methoxy-1,2,4-thiadiazole

| Property | Value | Source |

| CAS Number | 363179-65-1 | ChemSrc |

| Molecular Formula | C₃H₅N₃OS | ChemSrc |

| Molecular Weight | 131.16 g/mol | ChemSrc |

| Melting Point | 149-151 °C | ChemicalBook |

| Predicted Boiling Point | 254.0 ± 23.0 °C at 760 mmHg | ChemicalBook |

| Predicted Density | 1.431 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 2.0 ± 0.11 | ChemicalBook |

Note: Predicted values are computationally derived and await experimental verification.

The structure features a planar 1,2,4-thiadiazole ring. The exocyclic amino group at position 3 and the methoxy group at position 5 are expected to influence the electronic distribution within the ring, impacting its reactivity and potential for intermolecular interactions, such as hydrogen bonding. X-ray diffraction studies on similar 1,2,4-thiadiazole derivatives have confirmed the planarity of the heterocyclic ring.[5]

Synthesis Strategies and Methodologies

A definitive, step-by-step protocol for the synthesis of 3-Amino-5-methoxy-1,2,4-thiadiazole is not explicitly detailed in the reviewed literature. However, based on general synthetic routes for substituted 1,2,4-thiadiazoles, a plausible and efficient pathway can be proposed. A common and effective method involves the oxidative cyclization of amidinothioureas or related precursors.[2]

Proposed Synthetic Workflow

A likely synthetic approach would involve the reaction of a suitable amidine precursor with an appropriate sulfur-containing cyclizing agent. The choice of reagents is critical to ensure the correct regiochemistry of the final product.

Caption: Proposed synthetic workflow for 3-Amino-5-methoxy-1,2,4-thiadiazole.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on established methodologies for the synthesis of similar 1,2,4-thiadiazole derivatives.[6]

Step 1: Formation of the Amidinothiourea Intermediate

-

Dissolve methoxyamidine hydrochloride in a suitable solvent such as ethanol.

-

Add an equimolar amount of a thiocyanate salt (e.g., potassium thiocyanate).

-

Stir the reaction mixture at room temperature for several hours to facilitate the formation of the corresponding amidinothiourea.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Oxidative Cyclization

-

To the solution containing the amidinothiourea intermediate, add an oxidizing agent. Common oxidizing agents for this transformation include hydrogen peroxide, halogens (e.g., bromine), or iodine.[7]

-

The reaction may require gentle heating or be carried out at room temperature, depending on the chosen oxidant.

-

The oxidative cyclization leads to the formation of the 1,2,4-thiadiazole ring.

Step 3: Isolation and Purification

-

Upon completion of the reaction, neutralize the mixture if necessary.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3-Amino-5-methoxy-1,2,4-thiadiazole.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and by comparing the obtained data with predicted values.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and structural elucidation of 3-Amino-5-methoxy-1,2,4-thiadiazole. While specific spectra for this compound are not available, predictions can be made based on the analysis of closely related structures.

Table 2: Predicted Spectroscopic Data for 3-Amino-5-methoxy-1,2,4-thiadiazole

| Technique | Predicted Key Signals | Rationale/Comparison |

| ¹H NMR | Singlet for -OCH₃ protons (~3.9-4.1 ppm) Broad singlet for -NH₂ protons (~5.0-7.0 ppm, solvent dependent) | The chemical shift of methoxy protons in similar heterocyclic systems typically appears in this region.[8] The amino protons are exchangeable and will appear as a broad signal. |

| ¹³C NMR | Signal for -OCH₃ carbon (~55-60 ppm) Signals for thiadiazole ring carbons (C3 and C5) in the aromatic region (~160-180 ppm) | The methoxy carbon signal is characteristic. The ring carbons of 1,2,4-thiadiazoles are known to resonate at low field due to the influence of the heteroatoms.[6] |

| FTIR (cm⁻¹) | N-H stretching (amino group): ~3300-3500 C=N stretching (thiadiazole ring): ~1600-1650 C-O stretching (methoxy group): ~1250-1300 N-S stretching (thiadiazole ring): ~800-900 | These vibrational frequencies are characteristic of the respective functional groups and have been observed in analogous amino- and methoxy-substituted heterocyclic compounds.[9] |

Reactivity and Potential for Further Functionalization

The 1,2,4-thiadiazole ring is generally stable, but the presence of the amino and methoxy groups introduces specific reactivity patterns. The 5-position in 1,2,4-thiadiazoles is often the most reactive site for nucleophilic substitution.[2] However, in this case, it is occupied by a methoxy group.

The amino group at the 3-position is a key site for further chemical modification. It can undergo a variety of reactions, such as acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery.

Caption: Potential reaction pathways for the functionalization of 3-Amino-5-methoxy-1,2,4-thiadiazole.

Applications in Drug Development and Medicinal Chemistry

The 1,2,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[10] While specific biological data for 3-Amino-5-methoxy-1,2,4-thiadiazole is not extensively reported, its structural features suggest potential therapeutic applications.

-

Anticancer Activity: Many 1,3,4-thiadiazole derivatives, a related isomer, have shown promising anticancer properties.[8] The presence of an amino group can be crucial for interactions with biological targets.

-

Antimicrobial and Antifungal Activity: The 2-amino-1,3,4-thiadiazole moiety is a well-known pharmacophore in the design of antimicrobial agents.[1] It is plausible that 3-Amino-5-methoxy-1,2,4-thiadiazole and its derivatives could exhibit similar properties.

-

Enzyme Inhibition: The thiadiazole ring can act as a thiol-trapping agent, forming disulfide bonds with cysteine residues in enzymes, leading to their inactivation.[7]

The amino and methoxy groups on the thiadiazole ring can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties, making this compound an attractive starting point for the development of new therapeutic agents.

Conclusion

3-Amino-5-methoxy-1,2,4-thiadiazole represents a promising, yet underexplored, heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its predicted molecular structure, physicochemical properties, and plausible synthetic routes based on the current scientific literature and established chemical principles. The presence of versatile functional groups on the stable 1,2,4-thiadiazole core makes it an excellent candidate for further investigation and derivatization in the pursuit of novel therapeutic agents. Future experimental work to validate the predicted properties and explore the biological activities of this molecule is highly encouraged.

References

-

Bora, P., Mal, P., Nandi, S., & Singh, M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4737–4753. [Link]

-

Gawrońska, K., Kwiecień, H., & Wróblewska, A. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(22), 6977. [Link]

-

Kaur, R., & Kumar, S. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 107-134. [Link]

-

Anonymous. (2021). 174 Thiadiazoles and Their Properties. ISRES. [Link]

-

Anonymous. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

-

Serban, G. (2020). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. Artificial Cells, Nanomedicine, and Biotechnology, 48(1), 1036-1046. [Link]

-

Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 155-164. [Link]

-

Gising, J., & Sandström, A. (2018). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 23(10), 2469. [Link]

-

Anonymous. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. ResearchGate. [Link]

-

Reddy, T. S., Goud, P. M., Kumar, C. G., & Nagesh, N. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 6933–6945. [Link]

-

Anonymous. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]

-

Adnan, S., & Al-Amiery, A. A. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

-

Anonymous. (n.d.). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ResearchGate. [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. [Link]

-

Zhang, Y., & Wang, H. (2009). 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl 2-methoxybenzoate hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2773. [Link]

-

Antony, M. P., Chakravarthy, J. A. S., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(8), 4453–4460. [Link]

-

Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4867. [Link]

-

Anonymous. (n.d.). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. ResearchGate. [Link]

-

Sałdyka, M., & Mielke, Z. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(12), 3108. [Link]

-

Somogyi, L. (1977). Mass spectral studies of 3,5-Diamino-1,2,4-thiadiazoles. Australian Journal of Chemistry, 30(3), 675-679. [Link]

-

Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. [Link]

-

Anonymous. (n.d.). HİTİT JOURNAL OF SCIENCE. DergiPark. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30099-30111. [Link]

-

Anonymous. (n.d.). An Explicative Review of Thiadiazole: Medicinal Chemistry Aspects. ResearchGate. [Link]

-

Anonymous. (n.d.). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. [Link]

-

Al-Issa, S. A. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6296. [Link]

-

El-Metwaly, N. M., & El-Gazzar, A. A. (2020). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 25(22), 5340. [Link]

-

Anonymous. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]

-

Zhang, Y., & Wang, H. (2009). 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2772. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. isres.org [isres.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-Amino-5-methoxy-1,2,4-thiadiazole: A Technical Guide

Introduction

3-Amino-5-methoxy-1,2,4-thiadiazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-thiadiazole core in various biologically active molecules.[1] The precise structural elucidation of this molecule is paramount for understanding its chemical reactivity, potential biological targets, and for quality control in synthetic processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for the unambiguous characterization of its molecular structure.

This guide provides an in-depth analysis of the expected spectroscopic data for 3-Amino-5-methoxy-1,2,4-thiadiazole. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict and interpret its spectral features. Furthermore, it outlines standardized protocols for acquiring high-quality spectroscopic data for this class of compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic output.

Caption: Molecular structure of 3-Amino-5-methoxy-1,2,4-thiadiazole.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The ¹H NMR spectrum of 3-Amino-5-methoxy-1,2,4-thiadiazole is expected to be relatively simple, showing two key signals corresponding to the protons of the amino and methoxy groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3 - 7.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amino protons on heteroaromatic rings can vary. In related aminothiadiazole structures, these protons often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.[2] |

| ~4.1 - 4.3 | Singlet | 3H | -OCH₃ | The methoxy group protons are expected to appear as a sharp singlet. The electron-withdrawing nature of the thiadiazole ring would shift this signal downfield compared to a methoxy group on a simple alkyl chain. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals for the three unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 - 182 | C5 (C-OCH₃) | Carbons in 1,2,4-thiadiazole rings are significantly deshielded and typically resonate at high chemical shifts.[3] The carbon attached to the electronegative oxygen of the methoxy group is expected to be the most downfield. |

| ~168 - 172 | C3 (C-NH₂) | This ring carbon, attached to the amino group, is also highly deshielded, appearing in a region characteristic of 1,2,4-thiadiazole ring carbons.[3] |

| ~58 - 62 | -OCH₃ | The carbon of the methoxy group is expected in this typical range for methoxy carbons attached to an aromatic or heteroaromatic system. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Caption: Standard workflow for NMR analysis of small organic molecules.

Causality in Experimental Choices:

-

Solvent Selection: DMSO-d₆ is a common choice for polar heterocyclic compounds as it is a good solvent and its residual proton peak does not typically overlap with signals from the analyte.

-

Sample Concentration: A higher concentration is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (~1.1%).[4]

-

Locking and Shimming: These steps are crucial for achieving high resolution by ensuring a stable and homogeneous magnetic field across the sample.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3400 - 3200 | N-H stretch | Medium | Amino (-NH₂) |

| 3000 - 2850 | C-H stretch | Medium-Weak | Methoxy (-OCH₃) |

| ~1640 - 1600 | C=N stretch | Strong | Thiadiazole ring |

| ~1580 - 1550 | N-H bend | Medium | Amino (-NH₂) |

| ~1250 - 1200 | C-O stretch | Strong | Methoxy (-OCH₃) |

| ~850 - 750 | C-S stretch | Medium-Weak | Thiadiazole ring |

Interpretation of Key Peaks:

-

The presence of two bands in the N-H stretching region would be indicative of the symmetric and asymmetric stretching of the primary amine.

-

The strong C=N stretching absorption is characteristic of the heterocyclic ring system.[2]

-

A strong absorption band around 1250 cm⁻¹ is a key indicator of the C-O bond in the methoxy group.[6]

Experimental Protocol for FT-IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂, water vapor).

-

Sample Application: Place a small amount of the solid 3-Amino-5-methoxy-1,2,4-thiadiazole powder onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.[7]

-

Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 131, corresponding to the molecular weight of C₃H₅N₃OS.

-

Isotope Peaks: Due to the presence of sulfur, an M+2 peak at m/z = 133 with an intensity of approximately 4.4% relative to the M⁺ peak is expected, which is characteristic of the natural abundance of the ³⁴S isotope.

Plausible Fragmentation Pathway

Electron ionization is a high-energy technique that often leads to extensive fragmentation. A plausible fragmentation pathway can provide structural confirmation.

Caption: A plausible EI fragmentation pathway for 3-Amino-5-methoxy-1,2,4-thiadiazole.

Rationale for Fragmentation:

-

Loss of a Methoxy Radical (-•OCH₃): This is a common fragmentation pathway for methoxy-substituted aromatic and heteroaromatic compounds, leading to a stable cation.

-

Ring Cleavage: Heterocyclic rings can undergo complex fragmentation. The loss of neutral fragments such as CSN or C₂H₃NO are plausible pathways for the 1,2,4-thiadiazole ring. The fragmentation patterns of related aminothiadiazoles often involve the cleavage of the heterocyclic ring.[8]

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Vaporization: The sample is heated under vacuum to promote vaporization.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[9]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Amino-5-methoxy-1,2,4-thiadiazole, grounded in established principles and data from analogous structures. The detailed protocols for NMR, FT-IR, and MS analysis offer a robust framework for researchers to acquire high-quality data for this and related compounds. The interpretation of these spectra, as outlined, is a critical step in the structural verification process, ensuring the integrity of the compound for its intended applications in research and development.

References

-

Karcz, J., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. International Journal of Molecular Sciences. Available at: [Link]

-

Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Mohamed, Y. A., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 49B(11), 1456-1461. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

ACS Publications. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

-

AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Available at: [Link]

-

Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 103-113. Available at: [Link]

-

University of California, Los Angeles. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

Wiame, F., et al. (2016). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 17(15), 2371-2381. Available at: [Link]

-

AIP Publishing. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Available at: [Link]

-